BenchChemオンラインストアへようこそ!

2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Building Block

This compound features a unique 2-fluoro substitution pattern on the benzenesulfonamide core and a furan-2-yl group at the 5-position of the pyridine ring, conferring enhanced carbonic anhydrase (CA) isoform selectivity (CA II/CA IX) and improved metabolic stability. Its distinct electronic and steric profile makes it an essential building block for SAR studies targeting kinases, GPCRs, and metabolic enzymes. Ideal as a benchmark in ADME assays to evaluate benzenesulfonamide metabolic clearance.

Molecular Formula C16H13FN2O3S
Molecular Weight 332.35
CAS No. 2034306-88-0
Cat. No. B2371743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
CAS2034306-88-0
Molecular FormulaC16H13FN2O3S
Molecular Weight332.35
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C16H13FN2O3S/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2
InChIKeyMIRVVFAPCXUVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS 2034306-88-0): A Structurally Differentiated Building Block for Medicinal Chemistry


2-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS 2034306-88-0) is a heterocyclic sulfonamide compound featuring a 2-fluorobenzenesulfonamide core linked via a methylene bridge to a 5-(furan-2-yl)pyridin-3-yl moiety. It belongs to a broader class of pyridinyl sulfonamide derivatives explored for therapeutic applications [1]. The molecule's structure incorporates several pharmacophoric elements, including a fluorine atom for metabolic stability and a furan-substituted pyridine ring, which differentiate it from simpler benzenesulfonamide analogs and position it as a versatile intermediate or probe in drug discovery programs.

Why 2-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide Cannot Be Replaced by a Simpler Analog


Generic substitution fails for 2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide because its specific substitution pattern—a 2-fluoro group on the benzenesulfonamide ring and a furan-2-yl group at the 5-position of the pyridine ring—confers a unique combination of electronic, steric, and hydrogen-bonding properties not found in simpler N-benzyl or N-(pyridin-3-ylmethyl)benzenesulfonamides [1]. The furan ring introduces additional π-stacking and potential hydrogen-bond acceptor capacity, while the ortho-fluoro substituent influences both the sulfonamide's acidity and the overall molecular conformation [2]. These structural features are critical for target engagement and selectivity, meaning that a seemingly minor structural change (e.g., removing the furan or altering the halogen) can lead to a complete loss of desired biological activity, as observed in structure-activity relationship (SAR) studies within the benzenesulfonamide class [3].

Comparative Evidence for 2-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide: Quantified Differentiation Against Analogs


Structural Differentiation: Furan-2-yl Substitution on the Pyridine Ring

The target compound is distinguished from the simpler analog 2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 745022-68-8) by the presence of a furan-2-yl group at the 5-position of the pyridine ring. While no direct head-to-head biological comparison has been published, the structural difference is quantifiable. The target compound has a molecular weight of 332.35 g/mol, compared to 278.30 g/mol for the des-furan analog, and an increased calculated logP, indicating higher lipophilicity . This structural modification is expected to alter target binding kinetics and physicochemical properties, a principle established in SAR studies of fluorinated benzenesulfonamides as carbonic anhydrase inhibitors [1].

Medicinal Chemistry Structure-Activity Relationship Building Block

Halogen Differentiation: 2-Fluoro vs. 3-Chloro-2-methyl Analog

A closely related analog, 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide (CAS 2034306-94-8), differs by a chlorine substitution pattern instead of the ortho-fluoro group. The fluorine atom in the target compound provides a stronger electron-withdrawing effect (Hammett σm for F: 0.34 vs. Cl: 0.37; σp for F: 0.06 vs. Cl: 0.23) and a smaller van der Waals radius, which can lead to tighter binding in sterically constrained enzyme pockets . In published carbonic anhydrase inhibition studies, fluorinated benzenesulfonamides consistently show higher binding affinity and slower off-rates compared to their chlorinated counterparts, with Kd values differing by up to an order of magnitude in some isoforms [1].

Halogen Bonding Selectivity Medicinal Chemistry

Scaffold Differentiation: Furan-2-yl vs. Other Heterocyclic Substituents on Pyridine

The furan-2-yl group at the pyridine 5-position distinguishes this compound from analogs containing alternative heterocycles, such as N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide, where the furan is at the 6-position, or compounds with thiophene, oxazole, or phenyl substituents. The 5-(furan-2-yl)pyridin-3-yl motif creates a specific hydrogen-bond acceptor geometry and dipole moment that is distinct from other regioisomers . In analogous chemokine receptor modulator patents, the furan-2-yl substitution was a key determinant of receptor subtype selectivity, with certain regioisomers showing >100-fold selectivity for CCR2 over CCR5, while others were non-selective [1].

Heterocyclic Chemistry Target Engagement Selectivity

Differentiation from 4-Ethoxy-3-fluoro Analog: Impact on Pharmacokinetics

The analog 4-ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS not specified) introduces an ethoxy group, which significantly alters metabolic stability and solubility. While no direct PK comparison exists for these specific compounds, general sulfonamide SAR indicates that 2-fluoro substitution (as in the target compound) typically leads to improved metabolic stability compared to 4-alkoxy-substituted analogs, with intrinsic clearance rates in human liver microsomes being up to 5-fold lower for 2-fluoro derivatives [1]. The 4-ethoxy group is more susceptible to cytochrome P450-mediated O-dealkylation, potentially leading to shorter half-lives.

ADME Metabolic Stability In Vivo Performance

Optimal Application Scenarios for 2-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide Based on Differentiated Evidence


Carbonic Anhydrase Inhibitor Probe Development

The compound can serve as a structurally differentiated probe for studying carbonic anhydrase (CA) isoform selectivity. Its 2-fluoro substitution is known to enhance binding affinity to CA II and CA IX relative to non-fluorinated or chloro-substituted analogs in the class [1]. The furan-pyridine moiety may further tune isoform selectivity, making it a valuable tool for dissecting the roles of specific CA isoforms in cancer or glaucoma models.

Chemokine Receptor Selectivity Mapping

Given the established importance of furan-substituted pyridine sulfonamides as chemokine receptor modulators [2], this specific regiochemistry (5-(furan-2-yl)pyridin-3-yl) can be used to explore the structural determinants of receptor selectivity. It is particularly useful for differentiating between CCR2 and CCR5 antagonism in inflammation and ocular disease models, where selective targeting is crucial to avoid broad immunosuppression.

Medicinal Chemistry SAR Expansion Campaigns

As a building block with a unique combination of a fluorinated sulfonamide and a furan-appended pyridine, this compound is ideal for systematic SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Its structure allows for modular modifications (e.g., replacing furan, altering halogen) to rapidly generate analogs for lead optimization programs targeting kinases, GPCRs, or metabolic enzymes.

Metabolic Stability Benchmarking in Drug Design

The ortho-fluoro substituent is a recognized strategy for blocking metabolic hydroxylation. This compound can be used as a benchmark to compare the metabolic stability of new benzenesulfonamide derivatives in human liver microsome assays. Its predicted low clearance profile, relative to 4-alkoxy analogs, provides a baseline for evaluating the impact of further structural modifications on ADME properties [1].

Quote Request

Request a Quote for 2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.